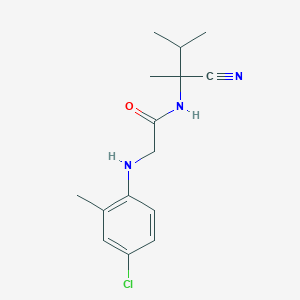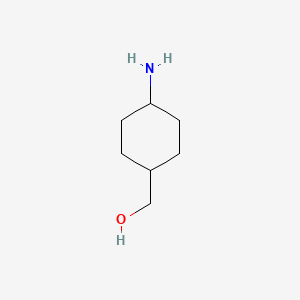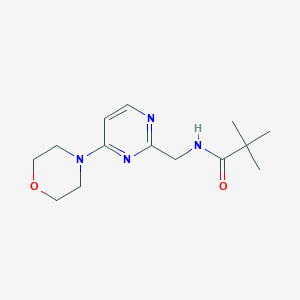
2-(4-chloro-2-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential therapeutic effects. It was first synthesized by Bayer Pharmaceuticals in the early 2000s and has since been the subject of numerous scientific studies.
Aplicaciones Científicas De Investigación
Photovoltaic Efficiency and Ligand-Protein Interactions
Studies on benzothiazolinone acetamide analogs, closely related in structure to the compound , demonstrate significant potential in the field of renewable energy and biological interactions. These compounds have been found to exhibit good light harvesting efficiency and could be used as photosensitizers in dye-sensitized solar cells (DSSCs), indicating a promising avenue for enhancing photovoltaic cell efficiency. Furthermore, molecular docking studies reveal these compounds' ability to interact with cyclooxygenase 1 (COX1), suggesting applications in drug design and biochemistry for understanding ligand-protein interactions (Mary et al., 2020).
Herbicide Synthesis and Biological Activities
The synthesis of chloroacetanilide and dichloroacetamide compounds, related to the target molecule, underscores their importance in agriculture. These chemicals are essential for creating herbicides with high specificity and safeners that mitigate herbicidal damage to crops. Their development and metabolic studies offer insights into safer and more efficient agricultural practices, pointing to the broader applicability of related compounds in enhancing crop protection (Latli & Casida, 1995).
Antimicrobial Evaluation
Research on isoxazole-based heterocycles, which share functional groups with the compound of interest, highlights their promising antimicrobial properties. The synthesis of diverse heterocycles incorporating sulfamoyl moiety and their subsequent evaluation against various bacterial and fungal strains reveal potential applications in developing new antimicrobial agents. This indicates the relevance of exploring the bioactivity of similar compounds for pharmaceutical applications (Darwish et al., 2014).
Astrochemistry and Organic Molecule Formation
The study of methyl cyanide metabolism in bacteria and its breakdown pathway offers an intriguing glimpse into astrochemistry and the formation of complex organic molecules in space. Such research, examining the metabolic pathways of structurally related molecules, can shed light on the origins of life and the chemical evolution of organic compounds in interstellar environments, suggesting that similar acetamide compounds might play roles in astrobiological processes (Firmin & Gray, 1976).
Propiedades
IUPAC Name |
2-(4-chloro-2-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c1-10(2)15(4,9-17)19-14(20)8-18-13-6-5-12(16)7-11(13)3/h5-7,10,18H,8H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKLWWUUTGTIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NCC(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(2-(2,4-dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2426497.png)
![3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine;hydrochloride](/img/structure/B2426501.png)

![N-[Cyano(cyclopropyl)methyl]-2-(4-ethoxy-1H-indol-3-YL)acetamide](/img/structure/B2426504.png)




![1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one](/img/structure/B2426512.png)
![2-methoxy-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B2426513.png)



![Benzo[d]thiazol-6-yl(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2426519.png)